4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine is a synthetic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, a methyl group at position 1, and a trifluoroethoxy methyl group at position 5.
Preparation Methods
The synthesis of 4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-iodo-1-methylpyrazole with 2,2,2-trifluoroethanol in the presence of a base can yield the desired compound. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-Iodo-1-methylpyrazole
- 1-Methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 4-Iodo-1-methyl-3-aminopyrazole
Compared to these compounds, 4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the iodine and trifluoroethoxy methyl groups, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
1354704-14-5 |
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Molecular Formula |
C7H9F3IN3O |
Molecular Weight |
335.07 |
IUPAC Name |
4-iodo-1-methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H9F3IN3O/c1-14-4(5(11)6(12)13-14)2-15-3-7(8,9)10/h2-3H2,1H3,(H2,12,13) |
InChI Key |
YGOMQDAYDRHLRE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)N)I)COCC(F)(F)F |
Canonical SMILES |
CN1C(=C(C(=N1)N)I)COCC(F)(F)F |
Origin of Product |
United States |
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